4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3NS.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor is reacted with a trifluoromethylsulfanyl reagent under specific conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoromethylsulfanyl chloride or trifluoromethylsulfanyl bromide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethylsulfanyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the sulfanyl group.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, leading to different chemical properties.
4-Chloro-7-(trifluoromethyl)quinoline: Differently substituted quinoline with distinct reactivity.
Uniqueness
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54494-60-9 |
---|---|
Molecular Formula |
C10H5ClF3NS |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
4-chloro-8-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H5ClF3NS/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H |
InChI Key |
KLRZFLRWTZGXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.